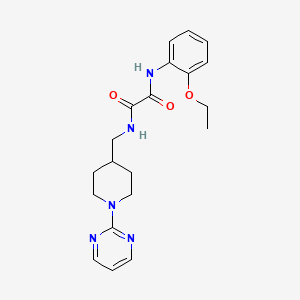![molecular formula C14H17NOS B2417674 [1-(4-メトキシフェニル)エチル]チオフェン-2-イルメチルアミン CAS No. 626216-03-3](/img/structure/B2417674.png)
[1-(4-メトキシフェニル)エチル]チオフェン-2-イルメチルアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, and catalysts used in the synthesis .Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them .Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. It includes the types of reactions it undergoes and the products formed .Physical And Chemical Properties Analysis
This involves understanding the physical and chemical properties of the compound. It includes properties like melting point, boiling point, solubility, and reactivity .科学的研究の応用
References:
- Kariuki, B. M., Abdel-Wahab, B. F., Farahat, A. A., & El-Hiti, G. A. (2022). Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide. Molbank, 2022(2), M1374
- Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (2023). Molecules, 28(6), 2657
- Practical Synthesis of Chalcone Derivatives and Their Biological Activities. (2016). Molecules, 22(11), 1872
- Synthesis, Characterization and Evaluation of their Antimicrobial Activity of Some New 1,3,4-Oxadiazole Derivatives. (2016). International Journal of Research in Engineering and Science, 11(12), 1111-1117
- A Convenient Four-Step Synthesis of 1-{β-[3-(4-Methoxy-phenyl)propoxy]-4-methoxyphenethyl}-1H-imidazole hydrochloride. (2016). Molbank, 2016(4), M909
作用機序
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is similar to the structure of this compound, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been found to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor binding, or disrupting cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of pathways, leading to diverse biological activities .
Pharmacokinetics
The molecular weight of the compound is 24736 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
Similar compounds have been found to have a variety of effects, such as inhibiting viral replication, reducing inflammation, killing cancer cells, and more .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
[1-(4-Methoxy-phenyl)-ethyl]-thiophen-2-ylmethyl-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to inhibit monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . This inhibition suggests that [1-(4-Methoxy-phenyl)-ethyl]-thiophen-2-ylmethyl-amine may modulate neurotransmitter levels, impacting various physiological processes.
Cellular Effects
The effects of [1-(4-Methoxy-phenyl)-ethyl]-thiophen-2-ylmethyl-amine on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, variations in cytoplasmic calcium concentration play a crucial role in cell proliferation, differentiation, apoptosis, and gene expression . By affecting these pathways, [1-(4-Methoxy-phenyl)-ethyl]-thiophen-2-ylmethyl-amine can alter cellular responses and functions.
Molecular Mechanism
At the molecular level, [1-(4-Methoxy-phenyl)-ethyl]-thiophen-2-ylmethyl-amine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to inhibit store-operated calcium entry (SOCE) in Jurkat cells with an IC50 of 12 μM . This inhibition affects calcium influx, which is critical for various cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1-(4-Methoxy-phenyl)-ethyl]-thiophen-2-ylmethyl-amine change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to [1-(4-Methoxy-phenyl)-ethyl]-thiophen-2-ylmethyl-amine can lead to sustained changes in cellular functions, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of [1-(4-Methoxy-phenyl)-ethyl]-thiophen-2-ylmethyl-amine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating neurotransmitter levels and influencing cellular signaling pathways. At higher doses, it can cause toxic or adverse effects, including disruptions in cellular metabolism and gene expression . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of [1-(4-Methoxy-phenyl)-ethyl]-thiophen-2-ylmethyl-amine.
Metabolic Pathways
[1-(4-Methoxy-phenyl)-ethyl]-thiophen-2-ylmethyl-amine is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s interactions with monoamine oxidase and other enzymes suggest its role in modulating neurotransmitter levels and other metabolic processes .
Transport and Distribution
Within cells and tissues, [1-(4-Methoxy-phenyl)-ethyl]-thiophen-2-ylmethyl-amine is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, influencing its activity and function. The compound’s distribution within specific cellular compartments can determine its overall impact on cellular processes .
Subcellular Localization
The subcellular localization of [1-(4-Methoxy-phenyl)-ethyl]-thiophen-2-ylmethyl-amine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall effects on cellular functions .
特性
IUPAC Name |
1-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS/c1-11(15-10-14-4-3-9-17-14)12-5-7-13(16-2)8-6-12/h3-9,11,15H,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTOMHLXNQRXGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NCC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-((5-Chlorothiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2417592.png)
![Ethyl 2-[2-(methoxymethoxy)-5-methylphenyl]-2-oxoacetate](/img/structure/B2417594.png)
![4-(2,5-dimethoxyphenethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2417597.png)
![6-acetyl-2-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2417599.png)
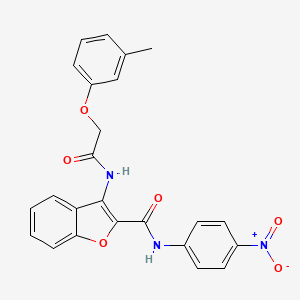
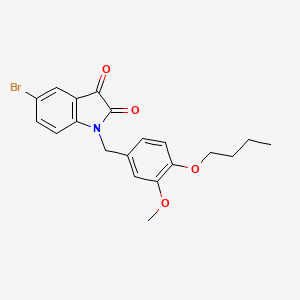
![3'-(Acetoxymethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B2417605.png)
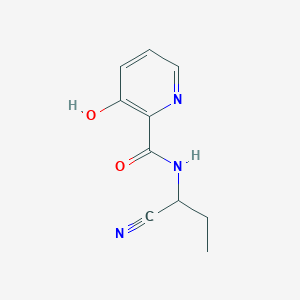
![3-(4-methoxyphenyl)-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2417609.png)
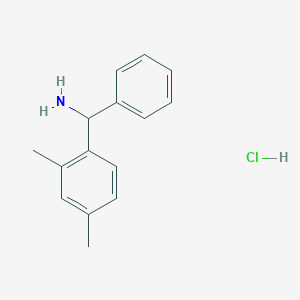
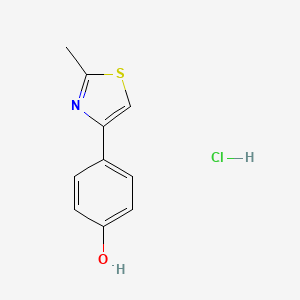
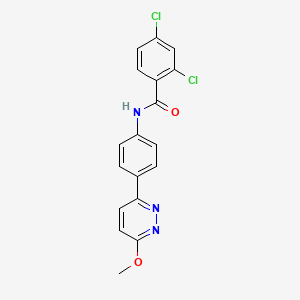
![3-cyclopropyl-1-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2417613.png)
